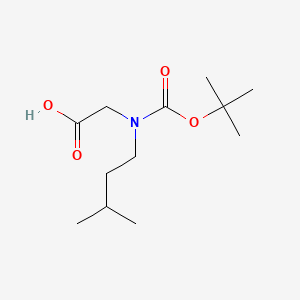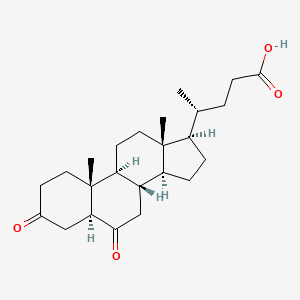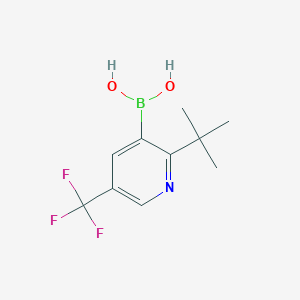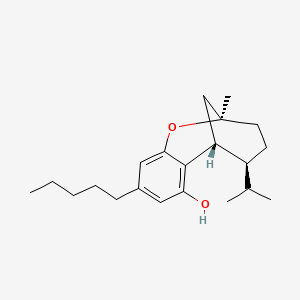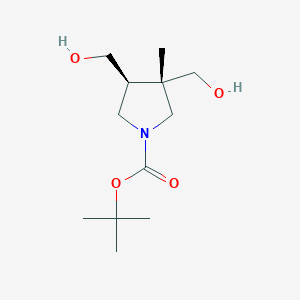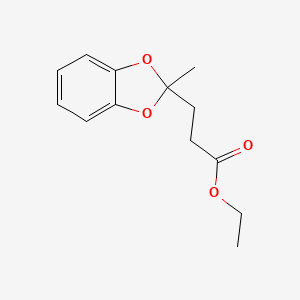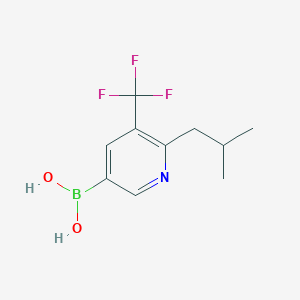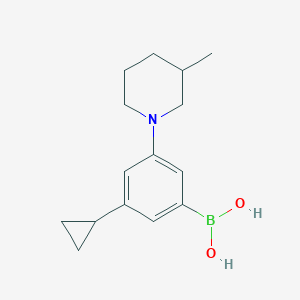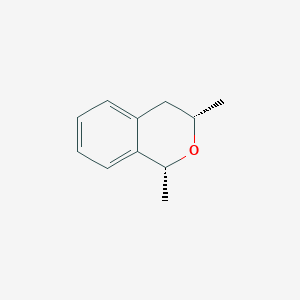
(Oxiran-2-yl)methyl hexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl hexylcarbamate is an organic compound that features an oxirane (epoxide) ring and a carbamate group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl hexylcarbamate typically involves the reaction of hexyl isocyanate with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexyl isocyanate+Glycidol→(Oxiran-2-yl)methyl hexylcarbamate
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl hexylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(Oxiran-2-yl)methyl hexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl hexylcarbamate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The carbamate group can also interact with biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (Oxiran-2-yl)methyl methylcarbamate
- (Oxiran-2-yl)methyl ethylcarbamate
- (Oxiran-2-yl)methyl butylcarbamate
Uniqueness
(Oxiran-2-yl)methyl hexylcarbamate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds and can result in different chemical and biological properties.
Properties
CAS No. |
102450-96-4 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-hexylcarbamate |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-11-10(12)14-8-9-7-13-9/h9H,2-8H2,1H3,(H,11,12) |
InChI Key |
GYKHSHCBDUPRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


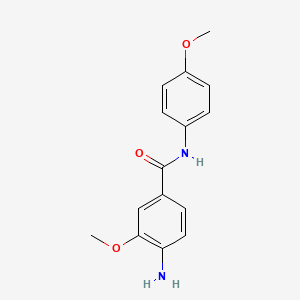
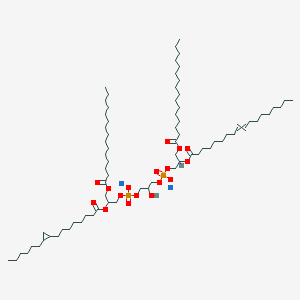
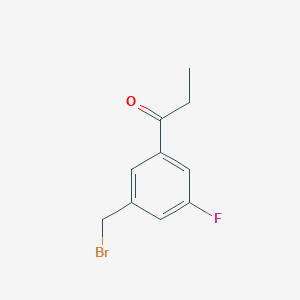
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)

